Kanzonol H

Description

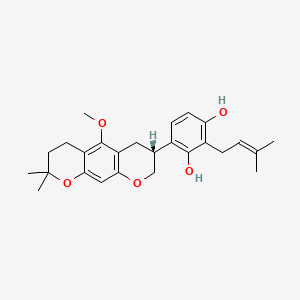

Structure

3D Structure

Properties

CAS No. |

152511-46-1 |

|---|---|

Molecular Formula |

C26H32O5 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

4-[(7R)-5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |

InChI |

InChI=1S/C26H32O5/c1-15(2)6-7-18-21(27)9-8-17(24(18)28)16-12-20-22(30-14-16)13-23-19(25(20)29-5)10-11-26(3,4)31-23/h6,8-9,13,16,27-28H,7,10-12,14H2,1-5H3/t16-/m0/s1 |

InChI Key |

JRVDUBFSQWHYRJ-INIZCTEOSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C4C(=C3OC)CCC(O4)(C)C)OC2)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Kanzonol H: A Technical Overview of Potential Mechanisms of Action

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Kanzonol H is currently limited. This document synthesizes information on the known biological activities of related flavonoids isolated from Glycyrrhiza species and general flavonoid pharmacology to propose potential mechanisms of action for this compound. The pathways and experimental protocols described herein are illustrative and require experimental validation for this compound.

Introduction

This compound is a flavonoid compound that has been identified in Glycyrrhiza uralensis and Glycyrrhiza inflata, commonly known as licorice root.[1] Flavonoids from Glycyrrhiza species are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] Structurally, this compound belongs to the class of 5-o-methylated isoflavonoids.[4] While direct studies on this compound are scarce, its chemical structure suggests it may share mechanisms of action with other well-characterized flavonoids from licorice, such as isoliquiritigenin and licochalcone A.[2]

Potential Pharmacological Activities and Mechanisms of Action

Based on the activities of structurally related flavonoids, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Anti-inflammatory Activity

Flavonoids from Glycyrrhiza uralensis have demonstrated significant anti-inflammatory properties.[2] The proposed anti-inflammatory mechanism for this compound involves the inhibition of pro-inflammatory signaling pathways.

Hypothesized Signaling Pathway:

A potential mechanism for the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties.[5] This activity is primarily due to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

Proposed Mechanism:

This compound, as a phenolic compound, can donate a hydrogen atom from its hydroxyl groups to neutralize reactive oxygen species (ROS). This process stabilizes the free radicals and prevents them from causing cellular damage. The resulting flavonoid radical is relatively stable due to resonance delocalization.

Anticancer Activity

Several flavonoids from licorice have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[3]

Hypothesized Signaling Pathway:

This compound may induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, potentially through the activation of caspase pathways.

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action of this compound, the following experimental approaches are suggested.

In Vitro Anti-inflammatory Assays

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay: The amount of NO produced by LPS-stimulated macrophages in the presence and absence of this compound can be quantified using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant can be measured by Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blot Analysis: The expression levels of key proteins in the NF-κB pathway (e.g., p-IκB, NF-κB) and COX-2 can be determined to assess the inhibitory effect of this compound.

Antioxidant Capacity Assessment

-

DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical can be measured spectrophotometrically.

-

ABTS Radical Cation Decolorization Assay: This assay measures the relative ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound in a cell-based model, providing a more biologically relevant assessment.

In Vitro Anticancer Assays

-

Cell Viability Assay: The effect of this compound on the viability of various cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Apoptosis Assay: The induction of apoptosis by this compound can be determined by flow cytometry using Annexin V/Propidium Iodide staining.

-

Caspase Activity Assay: The activation of key executioner caspases (e.g., caspase-3, caspase-7) can be measured using commercially available colorimetric or fluorometric assay kits.

Quantitative Data Summary

As there is no specific quantitative data available for this compound in the current literature, the following table provides a template for how such data could be presented once obtained through the experimental protocols described above.

| Assay | Parameter | This compound | Positive Control |

| Anti-inflammatory | NO Production IC₅₀ (µM) | Data not available | e.g., L-NAME |

| TNF-α Inhibition IC₅₀ (µM) | Data not available | e.g., Dexamethasone | |

| IL-6 Inhibition IC₅₀ (µM) | Data not available | e.g., Dexamethasone | |

| Antioxidant | DPPH Scavenging IC₅₀ (µM) | Data not available | e.g., Trolox |

| ABTS Scavenging IC₅₀ (µM) | Data not available | e.g., Trolox | |

| Anticancer | Cell Viability IC₅₀ (µM) | Data not available | e.g., Doxorubicin |

| (Specify Cell Line) |

Conclusion

This compound is a flavonoid with a chemical structure that suggests potential anti-inflammatory, antioxidant, and anticancer properties. While direct experimental evidence for its mechanism of action is currently lacking, it is plausible that this compound modulates key cellular signaling pathways, such as the NF-κB pathway, and exhibits free radical scavenging and pro-apoptotic activities, similar to other flavonoids isolated from Glycyrrhiza species. Further research is imperative to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. The experimental protocols and frameworks provided in this guide offer a roadmap for future investigations into the pharmacology of this natural compound.

References

- 1. This compound | C26H32O5 | CID 480863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foodb.ca [foodb.ca]

- 5. mdpi.com [mdpi.com]

Kanzonol H Structure-Activity Relationship: A Proposed Framework for Future Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kanzonol H, a prenylated flavonoid isolated from Glycyrrhiza uralensis and Glycyrrhiza inflata, represents a promising but underexplored scaffold for drug development.[1] While direct structure-activity relationship (SAR) studies on this compound are not yet available in the public domain, its chemical class—prenylated flavonoids—is associated with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[2][3][4] This guide provides a comprehensive framework for initiating and conducting SAR studies on this compound. It outlines the key structural features of the molecule, proposes potential synthetic modifications, details relevant experimental protocols for biological evaluation, and presents a logical workflow for establishing a robust SAR profile. The objective is to furnish researchers with the necessary theoretical and practical groundwork to unlock the therapeutic potential of this compound and its derivatives.

Introduction to this compound

This compound is a naturally occurring prenylated flavonoid.[1] Flavonoids derived from licorice (Glycyrrhiza species) have garnered significant attention for their structural diversity and myriad of pharmacological effects.[2] Prenylated flavonoids, in particular, are a subclass of natural flavonoids known for their potent biological properties, which are often enhanced by the lipophilic prenyl group, facilitating interaction with cellular membranes.[5][6][7]

The chemical structure of this compound, 4-((R)-5-Methoxy-8,8-dimethyl-3,4,7,8-tetrahydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-3-yl)-2-(3-methyl-but-2-enyl)-benzene-1,3-diol, possesses several key features that make it an attractive starting point for medicinal chemistry campaigns. These include a polycyclic core, multiple hydroxyl groups that can participate in hydrogen bonding, a methoxy group, and a prenyl side chain.

Proposed Framework for this compound Structure-Activity Relationship (SAR) Studies

Given the absence of existing SAR data for this compound, a systematic approach is required to explore the therapeutic potential of this natural product. The following sections outline a proposed workflow and key areas for investigation.

General Workflow for a this compound SAR Study

A typical SAR study involves the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs. This iterative process helps to identify the chemical moieties responsible for the compound's pharmacological effects and to optimize its potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound | C26H32O5 | CID 480863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. catalysis.com.ua [catalysis.com.ua]

- 5. Chemistry, bioactivities, structure-activity relationship, biosynthesis and metabolism of prenylated flavonoids in Moraceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Antioxidant Potential of Kanzonol H

Kanzonol H is a flavonoid found in Glycyrrhiza uralensis and Glycyrrhiza inflata.[1] Flavonoids from licorice are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[2] The broader class of chalcones, to which some licorice flavonoids belong, exhibit strong antioxidant activity by neutralizing free radicals and enhancing endogenous antioxidant defense systems.[1]

While specific data for this compound is lacking, studies on other prenylflavonoids from licorice, such as dehydroglyasperin C (DGC), dehydroglyasperin D (DGD), and isoangustone A (IsoA), have demonstrated significant antioxidant effects.[3] These compounds have shown potent ferric reducing activities and the ability to effectively scavenge DPPH, ABTS+, and singlet oxygen radicals.[3]

Quantitative Data on Related Licorice Flavonoids

The following table summarizes the antioxidant activity of flavonoids structurally related to this compound, isolated from Glycyrrhiza species. This data provides a comparative context for the potential antioxidant efficacy of this compound.

| Compound | Assay | IC50 Value / Activity | Source |

| Dehydroglyasperin C (DGC) | DPPH Radical Scavenging | 52.7% at 0.2 mM, 95.4% at 0.5 mM, 95.9% at 1 mM | [3] |

| Dehydroglyasperin D (DGD) | DPPH Radical Scavenging | 33.2% at 0.2 mM, 82.4% at 0.5 mM, 91.4% at 1 mM | [3] |

| Isoangustone A (IsoA) | DPPH Radical Scavenging | 31.6% at 0.2 mM, 57.3% at 0.5 mM, 80.0% at 1 mM | [3] |

| Dehydroglyasperin C (DGC) | ABTS+ Radical Scavenging | IC50: 0.465 ± 0.081 mM | [3] |

| Dehydroglyasperin D (DGD) | ABTS+ Radical Scavenging | IC50: 0.635 ± 0.035 mM | [3] |

| Isoangustone A (IsoA) | ABTS+ Radical Scavenging | IC50: 0.655 ± 0.042 mM | [3] |

| Methanolic Extract of G. glabra | DPPH Radical Scavenging | IC50: 588 ± 0.86 µg/mL to 2190 ± 1.73 µg/mL | [4] |

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments to assess the in vitro antioxidant potential of a purified compound like this compound.

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[5]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[6][7]

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

-

Assay Protocol:

-

To a 96-well plate, add 20 µL of the test compound solution at various concentrations.[6]

-

Add 180 µL of the 0.1 mM DPPH solution to each well.[6]

-

For the blank, use 20 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6][7]

-

Measure the absorbance at 517 nm using a microplate reader.[7]

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the blank (DPPH solution without the test compound).

-

A_sample is the absorbance of the test compound with the DPPH solution.

-

-

Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Experimental Workflow for DPPH Assay

Caption: Workflow for DPPH Radical Scavenging Assay.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox or Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8]

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

-

Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[8]

-

-

Preparation of Test Compound and Control Solutions: Prepare serial dilutions of this compound and the positive control in a suitable solvent.

-

Assay Protocol:

-

Add 10 µL of the test compound solution at various concentrations to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.[9]

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

Where:

-

A_control is the absorbance of the ABTS•+ solution without the test compound.

-

A_sample is the absorbance of the test compound with the ABTS•+ solution.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Experimental Workflow for ABTS Assay

Caption: Workflow for ABTS Radical Scavenging Assay.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃·6H₂O) solution

-

Test compound (this compound)

-

Positive control (e.g., Ferrous sulfate (FeSO₄), Trolox, or Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

Water bath

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C in a water bath before use.

-

-

Preparation of Test Compound and Control Solutions: Prepare serial dilutions of this compound and the positive control in a suitable solvent.

-

Assay Protocol:

-

Add 10 µL of the test compound solution at various concentrations to a 96-well plate.

-

Add 190 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 10-30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation of Reducing Power: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the test sample is expressed as ferrous ion equivalents (µM Fe²⁺) or in relation to a standard antioxidant like Trolox (Trolox equivalents).

Experimental Workflow for FRAP Assay

Caption: Workflow for Ferric Reducing Antioxidant Power (FRAP) Assay.

Potential Signaling Pathway: Nrf2-Keap1 Antioxidant Response

While no studies have directly implicated this compound in specific signaling pathways, flavonoids from licorice have been shown to modulate the Nrf2-Keap1 pathway, a critical cellular defense mechanism against oxidative stress.[10][11][12][13]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.

Total flavonoids from licorice have been shown to upregulate the expression of Nrf2 and its downstream antioxidant-related factors.[10][12] It is plausible that this compound, as a flavonoid constituent of licorice, may exert its antioxidant effects, at least in part, through the activation of the Nrf2-Keap1 signaling pathway.

Hypothetical Nrf2-Keap1 Activation by this compound

Caption: Hypothetical activation of the Nrf2-Keap1 pathway by this compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Licorice Total Flavonoids and Its Gut-Enriched Lactobacillus plantarum Synergistically Activate the Nrf2 Pathway to Alleviate Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iris.uniroma1.it [iris.uniroma1.it]

The Anti-Inflammatory Potential of Kanzonol H and Related Isoprenylated Flavonoids: A Technical Guide

An In-depth Review of the Cellular Mechanisms and Experimental Protocols for Researchers and Drug Development Professionals

Introduction: Chronic inflammation is a key pathological driver of numerous diseases, creating a significant demand for novel anti-inflammatory agents. Isoprenylated flavonoids, a class of natural compounds, have garnered considerable attention for their potent biological activities. Kanzonol H, a prenylated flavan isolated from the roots of Broussonetia kazinoki, belongs to this promising group of molecules. While direct research on this compound is emerging, this technical guide synthesizes the current understanding of its anti-inflammatory effects by examining data from closely related compounds, such as kazinol B and other polyphenols from Broussonetia species. This document provides a comprehensive overview of their mechanisms of action in cell lines, detailed experimental protocols for their evaluation, and quantitative data to support further research and development.

Core Anti-inflammatory Mechanisms in Cell Lines

Isoprenylated flavonoids from Broussonetia kazinoki and related species exert their anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators in macrophage cell lines, such as RAW 264.7, often stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

The principal mechanisms include:

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several polyphenols from Broussonetia kazinoki have been shown to effectively suppress LPS-induced NO production. This is achieved by downregulating the expression of the iNOS enzyme at both the mRNA and protein levels.

-

Suppression of Pro-inflammatory Cytokines: The production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is central to the inflammatory cascade. Flavonoids from Broussonetia papyrifera, a closely related species, have demonstrated significant inhibitory effects on the production of these key cytokines.

-

Modulation of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of genes involved in inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1] Prenylated polyphenols from Broussonetia kazinoki have been found to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and halting the inflammatory signaling cascade.[1]

-

Interference with the MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like ERK, JNK, and p38, is another critical signaling route in the inflammatory process. Flavonoids have been shown to modulate this pathway, which can, in turn, affect NF-κB activation and the expression of inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of isoprenylated flavonoids from Broussonetia species on key inflammatory markers. Due to the limited specific data for this compound, data for closely related and structurally similar compounds are presented to provide a comparative overview.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | IC50 (µM) | Cell Line | Reference |

| Polyphenol 2 (from B. kazinoki) | < 6 | RAW 264.7 | [1] |

| Polyphenol 3 (from B. kazinoki) | < 6 | RAW 264.7 | [1] |

| Polyphenol 4 (from B. kazinoki) | < 6 | RAW 264.7 | [1] |

| Polyphenol 6 (from B. kazinoki) | < 6 | RAW 264.7 | [1] |

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators by Flavonoids from Broussonetia papyrifera in LPS-Stimulated RAW 264.7 Macrophages

| Compound/Fraction | Effect | Target | Reference |

| Compound 3 | Significant Inhibition | NO, iNOS, TNF-α, IL-6 | [2] |

| Compound 5 | Significant Inhibition | NO, iNOS, TNF-α, IL-6 | [2] |

| Compound 7 | Significant Inhibition | NO, iNOS, TNF-α, IL-6 | [2] |

| Compound 12 | Significant Inhibition | NO, iNOS, TNF-α, IL-6 | [2] |

| Compound 20 | Significant Inhibition | NO, iNOS, TNF-α, IL-6 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-inflammatory effects of compounds like this compound in cell lines.

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation: To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.[3]

-

The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[3]

-

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

-

Procedure (General):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants (collected as in the Griess Assay) and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

-

The cytokine concentration is determined from a standard curve.

-

Western Blot Analysis for Signaling Proteins (NF-κB and MAPK Pathways)

Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Cell Lysis: After treatment with the test compound and/or LPS for the desired time, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, p65, phospho-p38, p38, β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

-

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key inflammatory signaling pathways and the putative points of intervention by this compound and related flavonoids.

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Caption: MAPK signaling pathways and potential inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory effects of a test compound.

References

Kanzonol H: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of Kanzonol H in common laboratory solvents. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally similar prenylated flavonoids and outlines detailed experimental protocols for researchers to determine these properties empirically.

Introduction to this compound

This compound is a prenylated flavonoid, a class of compounds known for their potential biological activities.[1] Understanding its solubility and stability is a critical first step in preclinical research and development, impacting everything from in vitro assay design to formulation development. The presence of both a hydrophilic polyphenol structure and a lipophilic prenyl group suggests a nuanced solubility profile.[2][3]

Predicted Solubility of this compound

The solubility of flavonoids is influenced by the nature of the solvent and the structure of the flavonoid itself.[4][5] Polar solvents are generally effective at dissolving polar flavonoids, while less polar flavonoids are more soluble in non-polar organic solvents.[6][7]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polyphenol backbone allows for hydrogen bonding, but the large, non-polar prenyl and dimethylpyran moieties will limit solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. DMSO and DMF are particularly effective at dissolving many poorly soluble organic molecules. |

| Non-Polar | Hexane, Toluene, Chloroform, Dichloromethane | Moderate to High | The significant non-polar character imparted by the prenyl group and the fused ring system suggests good solubility in these solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, the following experimental protocol, adapted from established methods for flavonoid solubility determination, is recommended.[4][8]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Caption: Workflow for this compound Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.

-

Carefully withdraw a precise aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A reverse-phase C18 column is often suitable for flavonoids.

-

The solubility is then calculated based on the dilution factor and the quantified concentration.

-

Stability of this compound

The stability of flavonoids can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[9] The polyphenol structure can be susceptible to oxidation, and the prenyl group may also undergo chemical modifications.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Potential Degradation Pathways |

| pH | Less stable at neutral to alkaline pH. More stable in acidic conditions. | Phenolic hydroxyl groups are more susceptible to oxidation at higher pH. |

| Temperature | Degradation is likely to increase with temperature. | Thermal degradation can lead to cleavage of the prenyl group or breakdown of the flavonoid skeleton. |

| Light | Potentially sensitive to UV light. | Photodegradation can occur, leading to the formation of radical species and subsequent degradation products. |

| Oxidizing Agents | Susceptible to oxidation. | The phenolic rings are prone to oxidation, which can lead to the formation of quinone-type structures. |

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify the degradation pathways and develop a stability-indicating analytical method.[9]

Materials and Equipment

-

This compound solution in a selected solvent

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

UV light chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Experimental Workflow

Caption: Workflow for this compound Forced Degradation Study.

Detailed Procedure

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Incubate this compound solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to high temperatures (e.g., 80°C).

-

Photodegradation: Expose a solution of this compound to UV light.

-

-

Analysis:

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples by HPLC-PDA or HPLC-MS. The PDA detector will help to assess the peak purity of this compound, while the MS detector will aid in the identification of degradation products.

-

The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

-

Potential Signaling Pathways

Prenylated flavonoids are known to interact with various cellular signaling pathways. While the specific pathways for this compound are not yet elucidated, related compounds have been shown to modulate pathways involved in inflammation, cell proliferation, and apoptosis. For instance, xanthohumol, another prenylated flavonoid, has been shown to trigger downstream signaling leading to cell cycle arrest and apoptosis in cancer cells.[10]

Caption: Hypothetical Signaling Pathways for this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While predictions based on chemical structure are useful, the detailed experimental protocols provided herein are essential for generating the empirical data required for advancing the research and development of this promising natural product. The successful execution of these studies will enable the rational design of formulations and the accurate interpretation of biological data.

References

- 1. Prenylflavonoid - Wikipedia [en.wikipedia.org]

- 2. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of Flavonoids in Organic Solvents [scite.ai]

- 6. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]

- 10. bioengineer.org [bioengineer.org]

Putative Molecular Targets of Kanzonol H: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanzonol H, a prenylated flavonoid isolated from the roots of Glycyrrhiza uralensis and Glycyrrhiza inflata, belongs to a class of compounds demonstrating significant anti-inflammatory and potential anticancer activities. While direct and extensive research on this compound is limited, analysis of structurally related flavonoids and compounds from the Glycyrrhiza genus provides compelling evidence for its putative molecular targets. This technical guide synthesizes the current understanding of the likely mechanisms of action of this compound, focusing on key signaling pathways implicated in inflammation and cancer: NF-κB, STAT3, PI3K/Akt, and MAPK. This document provides a comprehensive overview of the inferred biological activities, supported by data from related compounds, and details the experimental protocols used to investigate these pathways.

Introduction

This compound is a flavonoid compound found in licorice, a widely used herbal medicine.[1] Flavonoids from Glycyrrhiza species are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. These effects are often attributed to their ability to modulate key cellular signaling pathways. This guide will explore the putative molecular targets of this compound by examining the established activities of similar compounds isolated from Glycyrrhiza uralensis and Glycyrrhiza inflata.

Putative Molecular Targets and Signaling Pathways

Based on the activities of other prenylated flavonoids from Glycyrrhiza species, this compound is likely to modulate the following key signaling pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many flavonoids isolated from Glycyrrhiza species have been shown to inhibit the NF-κB pathway. The anti-inflammatory effects of total flavonoids from G. uralensis are attributed in part to the inhibition of the NF-κB pathway. Compounds such as isoliquiritigenin and licochalcone A, which share structural similarities with this compound, have been demonstrated to suppress NF-κB activation. This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers. Glycyrrhizic acid, another major component of licorice, has been shown to inhibit the STAT3 signaling pathway. It is plausible that this compound, as a flavonoid from the same source, may also exert inhibitory effects on this pathway, potentially by interfering with the phosphorylation of STAT3.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates the cell cycle, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Glycyrrhizic acid has been observed to inhibit the PI3K/Akt pathway. Therefore, it is hypothesized that this compound may also interfere with this pathway, potentially by inhibiting the phosphorylation of Akt.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Certain compounds from licorice have been shown to modulate MAPK signaling. It is conceivable that this compound could also influence this pathway, potentially by affecting the phosphorylation of key kinases such as ERK, JNK, and p38.

Quantitative Data for Related Compounds

| Compound | NF-κB Transcription IC50 (µM) | HepG2 Cytotoxicity IC50 (µM) | SW480 Cytotoxicity IC50 (µM) | MCF7 Cytotoxicity IC50 (µM) |

| Licochalcone A | 13.9 | > 40 | 17.7 | 13.9 |

| Licochalcone C | 2.44 | 12.0 | 7.9 | 11.2 |

| Licochalcone D | 6.67 | 20.3 | 12.8 | 13.4 |

| Licochalcone E | 3.83 | 14.5 | 11.2 | 11.8 |

| Glabridin | > 20 | > 40 | > 40 | > 40 |

Data extracted from a screening study of a 67-compound library from Glycyrrhiza inflata.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the molecular targets of flavonoids like this compound.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HepG2, SW480, MCF7) and macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound (e.g., this compound) for specified time periods. For inflammatory response studies, cells may be stimulated with lipopolysaccharide (LPS).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-p65, p65, IκBα, β-actin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

Kanzonol H: A Technical Guide to Understanding its Potential Bioavailability and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific studies detailing the bioavailability and metabolic pathways of Kanzonol H are not available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the established principles and methodologies for studying prenylated flavonoids, the class of compounds to which this compound belongs. The information presented herein is intended to serve as a foundational resource for researchers designing studies to investigate the pharmacokinetics and metabolism of this compound.

Introduction to this compound

This compound is a prenylated flavonoid found in plants of the Glycyrrhiza species, commonly known as licorice.[1] Prenylated flavonoids are a subclass of flavonoids characterized by the attachment of one or more isoprenoid-derived prenyl groups to the flavonoid backbone.[2][3][4][5][6] This structural feature often enhances the biological activity of the parent flavonoid, in part by altering its bioavailability and metabolic profile.[2][6] The lipophilic nature of the prenyl group may facilitate membrane interaction and tissue distribution.[3][5][6] Understanding the bioavailability and metabolic fate of this compound is crucial for evaluating its therapeutic potential.

Predicted Metabolic Pathways of Prenylated Flavonoids

While specific data for this compound is lacking, the metabolic pathways of other flavonoids, including prenylated flavonoids, have been studied. Metabolism typically occurs in two phases: Phase I and Phase II, primarily in the liver and intestines. The gut microbiota also plays a significant role in flavonoid metabolism.[7]

2.1 Phase I Metabolism:

Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II reactions. For flavonoids, this often involves oxidation and hydroxylation, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[8][9]

2.2 Phase II Metabolism:

Phase II metabolism involves the conjugation of the flavonoid or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions for flavonoids include:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major metabolic pathway for many flavonoids.[2][7][10]

-

Sulfation: Catalyzed by sulfotransferases (SULTs).

-

Methylation: Catalyzed by catechol-O-methyltransferase (COMT).

For many flavonoids, the resulting glucuronide and sulfate conjugates are the predominant forms found in circulation.[2][10]

2.3 Role of Gut Microbiota:

Flavonoids that are not absorbed in the small intestine pass to the colon, where they are extensively metabolized by the gut microbiota.[7] Microbial enzymes can perform various transformations, including deglycosylation, hydrolysis, and cleavage of the flavonoid C-ring, producing smaller phenolic acids that can be absorbed.

Below is a generalized diagram illustrating the potential metabolic pathways for a prenylated flavonoid like this compound.

Experimental Protocols for Bioavailability and Metabolism Studies

A combination of in vitro and in vivo studies is necessary to characterize the bioavailability and metabolic pathways of a compound like this compound.

3.1 In Vitro Metabolism Assays:

In vitro assays provide initial insights into metabolic stability and the enzymes involved in a controlled environment.

| Assay Type | Experimental System | Information Gained |

| Metabolic Stability | Liver Microsomes, S9 Fractions, Hepatocytes | Half-life, intrinsic clearance, identification of major metabolites.[8][9][11] |

| Enzyme Phenotyping | Recombinant CYP and UGT enzymes | Identification of specific enzymes responsible for metabolism.[11] |

| Reaction Phenotyping | Chemical inhibitors of specific enzyme families | Determination of the contribution of different enzyme families to overall metabolism. |

| Caco-2 Permeability | Caco-2 cell monolayers | Intestinal permeability and potential for active transport or efflux. |

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

-

Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer, a regenerating system for NADPH (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound at a specified concentration.

-

Incubation: The reaction is initiated by adding the microsomal protein. The mixture is incubated at 37°C with shaking.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the protein.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound (this compound) and identify potential metabolites.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.

3.2 In Vivo Pharmacokinetic Studies:

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism.

| Parameter | Description |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Cmax | The maximum (or peak) serum concentration that a drug achieves. |

| Tmax | The time at which the Cmax is observed. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 (Half-life) | The time required for the drug concentration to decrease by half. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Detailed Protocol: Oral Bioavailability Study in Rodents

-

Animal Model: Typically, rats or mice are used. Animals are fasted overnight before dosing.

-

Dosing: A solution or suspension of this compound is administered orally (p.o.) via gavage. A separate group of animals receives an intravenous (i.v.) dose to determine absolute bioavailability.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or retro-orbital bleeding.

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

-

Sample Analysis: Plasma concentrations of this compound and its major metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the pharmacokinetic parameters listed in the table above using non-compartmental analysis. Absolute bioavailability is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Below is a diagram illustrating a typical experimental workflow for assessing the bioavailability and metabolism of a natural compound.

Conclusion and Future Directions

While direct experimental data on the bioavailability and metabolic pathways of this compound are currently unavailable, this guide provides a framework for the scientific community to pursue these critical investigations. Based on the behavior of similar prenylated flavonoids, it is anticipated that this compound undergoes significant first-pass metabolism, with glucuronidated and sulfated conjugates being the likely major circulating forms. Its prenyl group may influence its absorption and tissue distribution, potentially leading to a different pharmacokinetic profile compared to non-prenylated flavonoids.

Future research should focus on conducting the in vitro and in vivo studies outlined in this guide to elucidate the ADME properties of this compound. Such data will be invaluable for understanding its pharmacological activity and for the rational design of future preclinical and clinical studies.

References

- 1. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Prenylflavonoid - Wikipedia [en.wikipedia.org]

- 4. Effects of naturally occurring prenylated flavonoids on enzymes metabolizing arachidonic acid: cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. admescope.com [admescope.com]

Investigating the Anticancer Properties of Kanzonol H: A Review of Available Scientific Literature

To our valued researchers, scientists, and drug development professionals,

This document addresses the inquiry into the anticancer properties of Kanzonol H. Following a comprehensive review of publicly available scientific literature, we must report a significant lack of specific research on the anticancer activities of this particular compound.

This compound is a documented flavonoid, specifically a 5-O-methylated isoflavonoid, that has been identified in plant species such as Glycyrrhiza uralensis and Glycyrrhiza inflata, commonly known as licorice root.[1] While the broader class of flavonoids, and particularly those isolated from licorice, have been the subject of extensive cancer research, this compound itself appears to be a largely uninvestigated compound in this context.

Our exhaustive searches for scholarly articles, clinical trial data, and published experimental results pertaining to the anticancer effects of this compound did not yield any specific findings. Consequently, the core requirements for an in-depth technical guide—including quantitative data on efficacy, detailed experimental protocols, and elucidated signaling pathways—cannot be fulfilled at this time due to the absence of primary research on this specific molecule.

While there is no direct research on this compound, the general anticancer potential of flavonoids from Glycyrrhiza species is well-documented.[2][3][4] These studies indicate that various flavonoid constituents of licorice can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[3][4] Furthermore, the unique structural feature of this compound, its prenyl group, is often associated with enhanced biological activity in flavonoids, including cytotoxic effects against cancer cells.[5][6][7] Prenylated flavonoids have been shown to modulate key signaling pathways involved in cancer progression, such as NF-κB, Akt, and ERK.[5]

However, it is crucial to emphasize that these findings are based on related compounds and not on this compound itself. Extrapolation of these properties to this compound would be speculative without direct experimental evidence.

The anticancer properties of this compound remain an unexplored area of scientific research. There is currently no publicly available data to support the creation of an in-depth technical guide as requested. The information available on its chemical nature and source, however, suggests that it belongs to a class of compounds with known anticancer potential, making it a candidate for future investigation.

We hope this summary clarifies the current state of research on this compound. We will continue to monitor the scientific literature and will provide updates should any relevant studies be published.

References

- 1. This compound | C26H32O5 | CID 480863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on Structural Modification of Effective Antitumor Active Ingredients in Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Xanthorrhizol in In Vitro Cell Culture Assays

Introduction

Xanthorrhizol (XNT) is a natural bisabolene sesquiterpenoid compound derived from the rhizome of Curcuma xanthorrhiza Roxb.[1][2]. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and notably, anti-cancer properties[1][2]. In vitro and in vivo studies have demonstrated that Xanthorrhizol exerts cytotoxic effects against a range of cancer cell types, such as those of the breast, colon, liver, cervix, and lung[1][3][4]. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways[1][4]. These attributes make Xanthorrhizol a compelling candidate for further investigation in cancer research and drug development.

These application notes provide an overview of the protocols for assessing the in vitro anti-cancer effects of Xanthorrhizol, with a focus on its impact on cell viability, apoptosis induction, and the underlying signaling pathways.

Data Presentation

Table 1: Summary of Xanthorrhizol IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-small cell lung carcinoma | Not specified, but showed concentration-dependent reduction in viability | Not specified | [4] |

| SCC-15 | Oral squamous cell carcinoma | Not specified, but showed decreased cell viability | Not specified | [3] |

| CLBL-1 | B-cell lymphoma | ~5 | 48 | [5] |

| CLB70 | B-cell leukemia | ~2.5 | 48 | [5] |

| GL-1 | B-cell leukemia | ~1 | 48 | [5] |

Table 2: Effects of Xanthorrhizol on Apoptosis-Related Proteins and Parameters

| Cell Line | Parameter | Effect of Xanthorrhizol | Reference |

| A549 | Bax, Bad, Caspase-3, Caspase-9, Cytochrome c | Increased expression | [4] |

| A549 | Bcl-2, Bcl-xL | Decreased expression | [4] |

| A549 | Mitochondrial Membrane Potential (ΔΨm) | Altered | [4] |

| A549 | Reactive Oxygen Species (ROS) | Increased generation | [4] |

| SCC-15 | PARP | Decreased full-length form | [3] |

| CLBL-1, CLB70, GL-1 | Bcl-2 | Decreased expression | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Xanthorrhizol on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Xanthorrhizol (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Xanthorrhizol in complete growth medium.

-

Remove the old medium and treat the cells with various concentrations of Xanthorrhizol. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by Xanthorrhizol.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Xanthorrhizol

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with Xanthorrhizol at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will determine the mode of cell death.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of Xanthorrhizol on the expression and phosphorylation of proteins involved in key signaling pathways.

Materials:

-

Cancer cell line of interest

-

Xanthorrhizol

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-caspase-3, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Treat cells with Xanthorrhizol as described previously.

-

Lyse the cells with RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Caption: A generalized workflow for assessing the in vitro anti-cancer effects of Xanthorrhizol.

Caption: Signaling pathways modulated by Xanthorrhizol leading to apoptosis in cancer cells.

References

- 1. Xanthorrhizol, a potential anticancer agent, from Curcuma xanthorrhiza Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xanthorrhizol induces apoptosis through ROS-mediated MAPK activation in human oral squamous cell carcinoma cells and inhibits DMBA-induced oral carcinogenesis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthorrhizol inhibits non-small cell carcinoma (A549) cell growth and promotes apoptosis through modulation of PI3K/AKT and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Kanzonol H Stock Solution: A Detailed Guide for Researchers

Application Notes and Protocols for the Preparation and Use of Kanzonol H in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prenylated flavonoid isolated from the roots of Glycyrrhiza uralensis (licorice), a plant with a long history in traditional medicine.[1] Flavonoids from this plant are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, as a member of this class of compounds, is a subject of interest for its potential therapeutic applications. The prenyl group in its structure is thought to enhance its biological activity by increasing its lipophilicity, thereby improving its interaction with cellular membranes and protein targets.

This document provides a comprehensive guide for the preparation of this compound stock solutions for use in various experimental settings. It includes detailed protocols, stability and storage recommendations, and information on its putative mechanism of action to aid in experimental design.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. Notably, this compound has a very low aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₅ | PubChem |

| Molecular Weight | 424.5 g/mol | PubChem |

| Water Solubility | 0.0046 g/L | FooDB[1] |

| Appearance | Solid | N/A |

Preparation of this compound Stock Solution

The following protocol outlines the steps for preparing a stock solution of this compound. Given its low water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Determine the Desired Stock Concentration: Based on the experimental requirements, calculate the required mass of this compound. A common stock concentration for in vitro studies is 10 mM.

-

Weighing this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.

-

Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder. For example, to prepare a 10 mM stock solution, dissolve 4.245 mg of this compound in 1 mL of DMSO.

-

Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

-

Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is crucial to maintain the bioactivity of the this compound stock solution.

| Condition | Recommendation |

| Storage Temperature | Store aliquots at -20°C or -80°C for long-term storage. |

| Light Sensitivity | Protect from light by using amber-colored tubes or by wrapping the tubes in aluminum foil. |

| Freeze-Thaw Cycles | Minimize freeze-thaw cycles as they can lead to degradation of the compound. |

Experimental Applications and Working Concentrations

This compound stock solution can be diluted in cell culture media or appropriate buffers to the desired final working concentration for various in vitro assays. It is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Putative Mechanism of Action and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, flavonoids from Glycyrrhiza uralensis and other prenylated flavonoids have been shown to exert their anticancer and anti-inflammatory effects through various mechanisms. These include the modulation of key signaling pathways such as MAPK, PI3K/AKT, and NF-κB.

Some prenylated flavonoids have also been identified as inhibitors of the Notch signaling pathway. The Notch pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in several cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis.

The following diagram illustrates a hypothetical workflow for investigating the effect of this compound on a cancer cell line, based on the known activities of related flavonoids.

Caption: Experimental workflow for studying this compound.

The following diagram illustrates the canonical Notch signaling pathway, a potential target for this compound based on the activity of other prenylated flavonoids.

Caption: The canonical Notch signaling pathway.

Safety Precautions

-

This compound is intended for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and its solutions.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

-

All procedures should be performed in a well-ventilated area or a chemical fume hood.

Disclaimer: The information provided in this document is for guidance purposes only. Researchers should always refer to the specific product information sheet and relevant literature for the most accurate and up-to-date information. Experimental conditions, including optimal concentrations and incubation times, should be determined empirically for each specific cell line and assay.

References

Application Note: Quantification of Kanzonol H using a Novel LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Kanzonol H, a prenylated flavonoid.[1] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is designed to be applicable for the quantification of this compound in various matrices, which is crucial for research in pharmacokinetics, natural product standardization, and drug discovery.

Introduction

This compound is a naturally occurring prenylated flavonoid found in species such as Glycyrrhiza uralensis and Glycyrrhiza inflata.[1] Prenylated flavonoids are of significant interest in the scientific community due to their potential biological activities.[2][3][4] Accurate and precise quantification of these compounds is essential for quality control of herbal extracts and for pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME).[2] This document provides a comprehensive protocol for a sensitive and selective LC-MS/MS method for this compound quantification.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample)

-

Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O) - LC-MS grade

-

Formic Acid (FA) - LC-MS grade

-

Ammonium Acetate - LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

96-well plates and collection plates

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.

-

Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working IS solution at a concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation (from a biological matrix, e.g., plasma):

-

To 100 µL of plasma sample, add 20 µL of the 100 ng/mL IS working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

For cleaner samples, a solid-phase extraction (SPE) protocol can be employed.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |